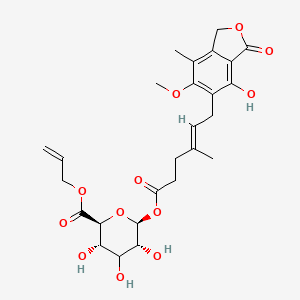

Mycophenolic acid acyl-beta-D-glucuronide allyl ester

Übersicht

Beschreibung

Mycophenolic acid acyl-beta-D-glucuronide allyl ester is a derivative of mycophenolic acid, which is an immunosuppressive agent commonly used in organ transplantation. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to mycophenolic acid. The allyl ester modification enhances its pharmacokinetic properties, making it a subject of interest in pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Mycophenolic acid acyl-beta-D-glucuronide allyl ester has several scientific research applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mycophenolic acid derivatives.

Immunosuppression: Investigating its potential as an immunosuppressive agent in organ transplantation.

Drug Development: Exploring its use as a lead compound for developing new immunosuppressive drugs.

Biological Studies: Understanding its effects on cellular processes and immune responses.

Wirkmechanismus

Target of Action

The primary target of Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester is inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine triphosphate (GTP), an essential molecule for RNA and DNA synthesis in lymphocytes .

Mode of Action

This compound inhibits IMPDH, thereby blocking the de novo generation of GTP . This inhibition prevents RNA and DNA synthesis in lymphocytes, leading to a halt in lymphocyte proliferation and activation .

Biochemical Pathways

The compound affects the pathway of GTP synthesis. By inhibiting IMPDH, it blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of GTP .

Pharmacokinetics

This compound is metabolized by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A9, UGT1A8, UGT1A7, and UGT1A10 in insect cell-derived supersomes expressing the human enzymes . The compound is primarily distributed in plasma

Result of Action

The result of the compound’s action is the prevention of lymphocyte proliferation and activation . This makes it potentially useful in situations where immune response needs to be suppressed, such as in organ transplantation or autoimmune diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 28°C . .

Safety and Hazards

Mycophenolic acid and its metabolites potently interact with renal organic anion transporters hOAT1 and hOAT3, and thereby may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions . Adverse effects of toxicity include abdominal pain, peripheral edema, cardiac abnormalities, hypertension, and electrolyte disturbances .

Biochemische Analyse

Biochemical Properties

Mycophenolic Acid Acyl-beta-D-glucuronide Allyl Ester is primarily metabolized from mycophenolic acid by the enzyme UDP-glucuronosyltransferase (UGT) .

Cellular Effects

This compound does not inhibit inosine monophosphate dehydrogenase (IMPDH) type II . It has been reported to show significant antitumor activity against Ehrlich solid tumors .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of de novo GTP generation as well as RNA and DNA synthesis in lymphocytes . This prevents lymphocyte proliferation and activation .

Dosage Effects in Animal Models

In animal models, this compound has been reported to show significant antitumor activity against Ehrlich solid tumors when administered at a dose of 6 mg/animal .

Metabolic Pathways

This compound is involved in the metabolic pathway of mycophenolic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase (UGT) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic acid acyl-beta-D-glucuronide allyl ester typically involves the following steps:

Glucuronidation: Mycophenolic acid is first glucuronidated using UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale glucuronidation: Using bioreactors to facilitate the enzymatic reaction.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the product.

Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions

Mycophenolic acid acyl-beta-D-glucuronide allyl ester undergoes several types of chemical reactions:

Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

Hydrolysis: Mycophenolic acid acyl-glucuronide and allyl alcohol.

Oxidation: Various oxidized derivatives of the allyl group.

Substitution: New ester derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mycophenolic Acid: The parent compound, widely used as an immunosuppressive agent.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve its bioavailability.

Mycophenolic Acid Glucuronide: A major metabolite of mycophenolic acid, formed through glucuronidation.

Uniqueness

Enhanced Pharmacokinetics: The allyl ester modification improves the pharmacokinetic properties of the compound, making it more effective in certain applications.

Potential for New Drug Development: Its unique structure provides opportunities for developing new immunosuppressive drugs with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name |

prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQWZURKRLWLDD-NHFDKUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858153 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860615-39-0 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)